Cas no 13139-52-1 (N2-Cbz-D-glutamine)

N2-Cbz-D-glutamine is a protected derivative of D-glutamine, featuring a carbobenzyloxy (Cbz) group at the N2 position. This modification enhances stability and selectivity in peptide synthesis, particularly for chiral or stereospecific applications. The Cbz group serves as an orthogonal protecting group, allowing controlled deprotection under mild hydrogenolysis conditions without affecting other functional groups. Its high purity and well-defined structure make it suitable for pharmaceutical research, enzymatic studies, and the synthesis of bioactive peptides. The D-configuration offers utility in probing stereochemical interactions or designing protease-resistant analogs. This compound is commonly employed in solid-phase peptide synthesis (SPPS) and as a building block for complex peptidomimetics.
N2-Cbz-D-glutamine structure
N2-Cbz-D-glutamine structure
商品名:N2-Cbz-D-glutamine
CAS番号:13139-52-1
MF:C13H16N2O5
メガワット:280.27654
MDL:MFCD00065698
CID:119335
PubChem ID:1810769

N2-Cbz-D-glutamine 化学的及び物理的性質

名前と識別子

    • N-Cbz-D-Glutamine
    • N-Alpha-Carbobenzoxy-D-Glutamine
    • D-Glutamine,N2-[(phenylmethoxy)carbonyl]-
    • N2-Cbz-D-glutamine
    • Z-D-Gln-OH
    • Z-D-GlutaMine
    • AmbotzZAA1203
    • Benzyloxycarbonyl-D-glutamin
    • Cbz-D-Gln-OH
    • Cbz-D-glutamine
    • N-A-CBZ-D-GLN
    • N-Benzyloxycarbonyl-D-glutamine
    • N-carbobenzoxy-D-glutamine
    • Carbobenzoxy-D-glutamine
    • Z-D-GLN
    • Z-D-GLUTAMINE extrapure
    • N-ALPHA-CBZ-D-GLUTAMINE
    • BENZYLOXYCARBONYL-D-GLUTAMINE
    • EN300-6503937
    • CS-0169150
    • Z-D-Gln-OH, >=98.0% (HPLC)
    • D-Glutamine, N2-[(phenylmethoxy)carbonyl]-
    • A888494
    • 13139-52-1
    • (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-CARBAMOYLBUTANOIC ACID
    • AS-49121
    • FD21565
    • ((Benzyloxy)carbonyl)-D-glutamine
    • SCHEMBL3509748
    • JIMLDJNLXLMGLX-SNVBAGLBSA-N
    • MFCD00065698
    • (2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
    • AC-17140
    • N-alpha-BenZyloxycarbonyl-D-glutamine (CbZ-D-Gln-OH)
    • (R)-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
    • AKOS016842890
    • DTXSID50365257
    • Z-D-glutamine≥ 98% (HPLC)
    • D-Glutamine, N2-[(phenylmethoxy)carbonyl]- (9CI, ACI); Glutamine, N2-carboxy-, N-benzyl ester, D- (8CI); N2-[(Phenylmethoxy)carbonyl]-D-glutamine (ACI); Carbobenzoxy-D-glutamine; N-Benzyloxycarbonyl-D-glutamine
    • MDL: MFCD00065698
    • インチ: InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1
    • InChIKey: JIMLDJNLXLMGLX-SNVBAGLBSA-N
    • ほほえんだ: NC(CC[C@H](C(O)=O)NC(OCC1=CC=CC=C1)=O)=O

計算された属性

  • せいみつぶんしりょう: 280.105922g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.3
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 280.105922g/mol
  • 単一同位体質量: 280.105922g/mol
  • 水素結合トポロジー分子極性表面積: 119Ų
  • 重原子数: 20
  • 複雑さ: 353
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.316
  • ゆうかいてん: 135-136 ºC
  • ふってん: 604.2°C at 760 mmHg
  • フラッシュポイント: 319.2°C
  • 屈折率: 1.565
  • PSA: 118.72000
  • LogP: 1.72270

N2-Cbz-D-glutamine セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: 24/25
  • ちょぞうじょうけん:冷蔵保存

N2-Cbz-D-glutamine 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N2-Cbz-D-glutamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM342982-5g
Z-D-Gln-OH
13139-52-1 95%+
5g
$129 2022-06-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z40170-250mg
Z-D-Gln-OH
13139-52-1 98%
250mg
¥30.0 2024-07-15
abcr
AB260322-25g
N-alpha-Benzyloxycarbonyl-D-glutamine (Cbz-D-Gln-OH); .
13139-52-1
25g
€266.60 2024-04-19
BAI LING WEI Technology Co., Ltd.
327775-1G
Z-D-Glutamine, 98%
13139-52-1 98%
1G
¥ 811 2022-04-26
TRC
C227525-1g
N2-Cbz-D-glutamine
13139-52-1
1g
$ 150.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z915587-5g
Z-D-Gln-OH
13139-52-1 98%
5g
¥690.00 2022-08-31
eNovation Chemicals LLC
D745453-25g
D-Glutamine, N2-[(phenylmethoxy)carbonyl]-
13139-52-1 98%
25g
$135 2024-06-08
Enamine
EN300-6503937-0.05g
(2R)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid
13139-52-1
0.05g
$515.0 2023-05-24
Enamine
EN300-6503937-1.0g
(2R)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid
13139-52-1
1g
$614.0 2023-05-24
Fluorochem
221912-5g
N-Cbz-D-Glutamine
13139-52-1 95%
5g
£98.00 2022-03-01

N2-Cbz-D-glutamine 合成方法

N2-Cbz-D-glutamine 関連文献

N2-Cbz-D-glutamineに関する追加情報

Introduction to N2-Cbz-D-glutamine (CAS No. 13139-52-1) and Its Applications in Modern Chemical Biology

N2-Cbz-D-glutamine, with the chemical formula C8H14N2O4, is a protected derivative of D-glutamine, where the amine group is carbobenzyloxy (Cbz) protected. This compound, identified by its CAS number CAS No. 13139-52-1, has garnered significant attention in the field of chemical biology due to its versatile applications in peptide synthesis, drug development, and biomolecular research. The introduction of the carbobenzyloxy group enhances the stability and reactivity of D-glutamine, making it an invaluable intermediate in synthetic chemistry.

The significance of N2-Cbz-D-glutamine lies in its role as a crucial building block in the synthesis of complex peptides and proteins. In recent years, advancements in solid-phase peptide synthesis (SPPS) have highlighted the importance of protected amino acids like N2-Cbz-D-glutamine. These protected derivatives allow for precise control over peptide assembly, minimizing side reactions and improving yield. The D-form of glutamine, in particular, offers advantages in peptide conformation and stability, which are critical for biological activity.

Recent studies have demonstrated the utility of N2-Cbz-D-glutamine in the development of novel therapeutic agents. For instance, researchers have leveraged this compound to synthesize peptidomimetics that mimic the structure and function of natural peptides. These peptidomimetics have shown promise in targeting various biological pathways, including inflammation and neurodegeneration. The ability to modify and protect amino acid residues like glutamine has opened new avenues for drug discovery.

The chemical properties of CAS No. 13139-52-1, specifically its solubility and stability under various conditions, make it an ideal candidate for industrial-scale peptide synthesis. Additionally, the carbobenzyloxy group can be selectively removed under mild acidic conditions, allowing for seamless integration into larger peptide chains. This feature has been exploited in the production of biologics such as growth factors and cytokines, where precise control over peptide structure is paramount.

In the realm of biomolecular research, N2-Cbz-D-glutamine has been instrumental in studying protein-ligand interactions. By incorporating this protected amino acid into synthetic peptides, researchers can investigate how specific modifications influence binding affinity and specificity. Such studies are fundamental to understanding enzyme mechanisms and developing targeted therapeutics. The versatility of N2-Cbz-D-glutamine also extends to its use in developing enzyme inhibitors and activators, further underscores its importance in drug design.

The application of computational methods has further enhanced the utility of CAS No. 13139-52-1. Molecular modeling techniques have been employed to predict how N2-Cbz-D-glutamine interacts with biological targets at the atomic level. These predictions guide experimental design and optimize synthetic routes, reducing trial-and-error approaches. Moreover, machine learning algorithms have been trained on large datasets containing N2-Cbz-D-glutamine derivatives to identify novel compounds with enhanced pharmacological properties.

The role of N2-Cbz-D-glutamine in synthetic biology cannot be overstated. It serves as a cornerstone for constructing complex genetic circuits and metabolic pathways. By integrating this compound into synthetic peptides, researchers can engineer cells to produce novel biomolecules with therapeutic potential. This approach has been particularly successful in developing biosensors that detect environmental pollutants or pathogens with high sensitivity.

Future directions in the study of N2-Cbz-D-glutamine include exploring its applications in nanotechnology and materials science. Researchers are investigating how this compound can be incorporated into self-assembling structures or used as a precursor for functional materials. The unique chemical properties of N2-Cbz-D-glutamine make it a promising candidate for developing smart materials that respond to external stimuli or exhibit specific biological functions.

In conclusion, N2-Cbz-D-glutamine (CAS No. 13139-52-1) is a multifaceted compound with far-reaching implications in chemical biology and drug development. Its role as a key intermediate in peptide synthesis, coupled with its stability and reactivity under various conditions, positions it as an indispensable tool for researchers worldwide. As our understanding of biological systems continues to evolve, compounds like N2-Cbz-D-glutamine will undoubtedly play a pivotal role in shaping the future of medicine and biotechnology.

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